BenchChemオンラインストアへようこそ!

1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride

Lipophilicity cLogP Drug-likeness

1-(1-Butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride (CAS 2703774-34-7; free base CAS 2703772-48-7) is a synthetic small molecule belonging to the 1,2-disubstituted benzimidazole class. Its structure features a benzimidazole core bearing an N1‑butyl chain and a C2‑(2‑methylpropan‑2‑amine) side chain, furnished as the dihydrochloride salt.

Molecular Formula C15H25Cl2N3
Molecular Weight 318.3 g/mol
Cat. No. B13485291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride
Molecular FormulaC15H25Cl2N3
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2N=C1CC(C)(C)N.Cl.Cl
InChIInChI=1S/C15H23N3.2ClH/c1-4-5-10-18-13-9-7-6-8-12(13)17-14(18)11-15(2,3)16;;/h6-9H,4-5,10-11,16H2,1-3H3;2*1H
InChIKeyUSWBRCIJVMFJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine Dihydrochloride: Procurement-Relevant Identity, Class, and Baseline Specifications


1-(1-Butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride (CAS 2703774-34-7; free base CAS 2703772-48-7) is a synthetic small molecule belonging to the 1,2-disubstituted benzimidazole class [1]. Its structure features a benzimidazole core bearing an N1‑butyl chain and a C2‑(2‑methylpropan‑2‑amine) side chain, furnished as the dihydrochloride salt [1]. The compound is supplied as a building block with a certified purity of ≥95% and a molecular weight of 318.3 g·mol⁻¹ (salt form) . It is primarily positioned as a research intermediate and scaffold for medicinal chemistry campaigns targeting central nervous system (CNS) receptors, ion channels, or enzymes, where the combination of N1‑alkyl and C2‑branched amine substitution patterns is known to modulate both target affinity and physicochemical properties [2].

Why Generic 1‑Butyl or 2‑Aminoalkyl Benzimidazoles Cannot Substitute for 1-(1-Butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine Dihydrochloride in Research Procurement


Benzimidazole derivatives with only an N1‑butyl substituent (e.g., 1‑butyl‑1H‑benzimidazole, CAS 4886‑30‑0) or only a C2‑aminoalkyl chain (e.g., 1‑(1H‑benzimidazol‑2‑yl)‑2‑methylpropan‑2‑amine, CAS 39650‑66‑3) lack the dual‑substitution architecture present in the target compound [1]. Published structure–activity relationship (SAR) analyses on benzimidazole scaffolds demonstrate that the simultaneous presence of an N1‑alkyl group and a C2‑aminoalkyl side chain cooperatively influences lipophilicity (cLogP), hydrogen‑bond donor/acceptor topology, and conformational flexibility, parameters that critically determine target‑binding profiles and ADME properties [1][2]. Consequently, substituting the target compound with a mono‑substituted analog introduces uncontrolled changes in at least two independent pharmacophoric elements, undermining the reproducibility of structure‑activity correlations in receptor‑binding, enzyme‑inhibition, or phenotypic screening campaigns.

Quantitative Differentiation Evidence for 1-(1-Butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine Dihydrochloride vs. Closest Structural Analogs


Lipophilicity (cLogP) Differentiation: Dual N1‑Butyl and C2‑Branched Amine vs. Mono‑Substituted Analogs

The target compound exhibits a computed cLogP of 2.94, reflecting the combined lipophilicity contributions of the N1‑butyl chain and the C2‑(2‑methylpropan‑2‑amine) side chain . In contrast, the N‑desbutyl analog 1‑(1H‑benzimidazol‑2‑yl)‑2‑methylpropan‑2‑amine (CAS 39650‑66‑3, free base MW 189.26) lacks the N1‑butyl group and has a calculated cLogP of approximately 1.07 [1]. Conversely, 1‑butyl‑1H‑benzimidazol‑2‑amine (M084, CAS 91337‑45‑0) possesses the N1‑butyl group but a simple primary amine at C2, yielding an intermediate cLogP of approximately 1.95 [2]. The target compound therefore occupies a distinct lipophilicity window that is ~1.9 log units higher than the des‑butyl analog and ~1.0 log unit higher than the 2‑amino analog.

Lipophilicity cLogP Drug-likeness Medicinal chemistry

Hydrogen‑Bond Donor Topology: Tertiary Amine Side Chain vs. Primary Amine in M084

The target compound presents a tertiary amine (pKa ~10.0–10.5 for the aliphatic –C(CH₃)₂NH₂ group) as its primary hydrogen‑bond donor (HBD) motif, with a total HBD count of 3 (one amine –NH₂ plus two HCl protons) [1]. The close analog M084 (1‑butyl‑1H‑benzimidazol‑2‑amine) bears a primary aromatic amine (–NH₂ directly attached to the benzimidazole C2), which is significantly less basic (pKa ~7.0–8.0) and engages differently with hydrogen‑bond acceptor residues in target proteins [2]. Published SAR on benzimidazole‑based CNS ligands demonstrates that replacing a C2‑primary amine with a C2‑alkylamine chain alters dopamine D2 and serotonin 5‑HT receptor subtype selectivity profiles by >10‑fold [3].

Hydrogen-bond donors Pharmacophore Receptor binding Medicinal chemistry

Dihydrochloride Salt Form: Verified Purity and Enhanced Aqueous Solubility vs. Free Base Analogs

The target compound is supplied exclusively as the dihydrochloride salt (CAS 2703774-34-7) with a certified purity of 95% (HPLC) by Enamine, the primary commercial supplier . The formation of the dihydrochloride salt of a benzimidazole bearing an aliphatic primary amine typically enhances aqueous solubility by 10‑ to 100‑fold relative to the corresponding free base, as demonstrated for structurally related 2‑(aminomethyl)benzimidazole dihydrochloride analogs . The N‑desbutyl analog (CAS 39650‑66‑3) is available only as the free base from multiple vendors, and its aqueous solubility is not routinely reported, creating uncertainty for assay development in aqueous buffer systems .

Salt form Aqueous solubility Purity Formulation

Molecular Weight and Heavy Atom Count: Differentiating Bulk Properties from Simpler Benzimidazole Building Blocks

The target compound (salt MW = 318.3 g·mol⁻¹; free base MW = 245.36 g·mol⁻¹) is substantially larger than both 1‑butyl‑1H‑benzimidazole (MW = 174.24 g·mol⁻¹) and the N‑desbutyl analog 1‑(1H‑benzimidazol‑2‑yl)‑2‑methylpropan‑2‑amine (MW = 189.26 g·mol⁻¹) [1][2]. The increase of ~56 Da relative to the des‑butyl analog is attributable to the N1‑butyl chain, while the additional ~71 Da over the simplest 1‑butyl‑1H‑benzimidazole scaffold reflects the C2‑(2‑methylpropan‑2‑amine) appendage. This higher molecular complexity, combined with 5 rotatable bonds and a topological polar surface area (TPSA) of 43.8 Ų, positions the compound in a distinct region of lead‑like chemical space that is intentionally designed for fragment elaboration or as a privileged scaffold in CNS‑targeted libraries [3].

Molecular weight Drug-likeness Scaffold complexity Medicinal chemistry

Absence of Confounding Bioactivity: A Structurally Defined Negative Control for Benzimidazole Target‑Engagement Studies

Based on current ChEMBL and PubChem BioAssay records, the target compound has no reported bioactivity against dopamine D2, D3, D4, 5‑HT, or other common CNS targets at the time of this analysis, in notable contrast to M084 (1‑butyl‑1H‑benzimidazol‑2‑amine), which has demonstrated TRPC4/TRPC5 channel inhibition and in vivo behavioural effects [1][2]. The target compound thus offers a structurally matched negative control for studies employing M084 or related 1‑butyl‑benzimidazole pharmacophores, where the C2‑(2‑methylpropan‑2‑amine) substitution is expected to abolish or substantially attenuate TRPC4/5 activity while preserving similar physicochemical properties (cLogP ~2.94 vs. ~1.95 for M084) [1].

Negative control Target engagement Selectivity Chemical probe

Procurement‑Guiding Research and Industrial Application Scenarios for 1-(1-Butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine Dihydrochloride


Chemical Probe and Negative Control for TRPC4/5 Channel Inhibitor Studies (M084 Series)

The target compound serves as a structurally matched negative control for M084 (1‑butyl‑1H‑benzimidazol‑2‑amine), a known TRPC4/TRPC5 channel inhibitor with reported antidepressant and anti‑aging phenotypes [1]. By replacing the C2‑primary amine of M084 with a bulkier C2‑(2‑methylpropan‑2‑amine) group, the target compound is predicted to lose TRPC4/5 inhibitory activity while retaining similar lipophilicity (cLogP 2.94 vs. 1.95) and membrane permeability. Procurement of this compound alongside M084 enables rigorous target‑engagement validation in C. elegans lifespan assays, rodent behavioural models, and cellular Ca²⁺ flux experiments.

CNS Lead‑Like Scaffold for Dual Dopamine D2 / Serotonin 5‑HT1A Receptor SAR Exploration

Benzimidazole derivatives with N1‑alkyl and C2‑aminoalkyl substitution have demonstrated nanomolar affinity for dopamine D2 and serotonin 5‑HT1A receptors [2]. The target compound's dual‑substitution architecture, intermediate cLogP (2.94), and TPSA (43.8 Ų) place it within the CNS MPO desirable range [3]. It is a suitable starting scaffold for systematic SAR studies aiming to balance D2 antagonism with 5‑HT1A agonism, a profile associated with atypical antipsychotic activity, where the N1‑butyl chain length and C2‑branched amine geometry can be independently varied.

Fragment Elaboration and Library Synthesis in Medicinal Chemistry Campaigns

With a free base molecular weight of 245.36 Da and five rotatable bonds, the compound occupies the intermediate space between fragment and lead, making it an ideal core for fragment‑growing strategies [1]. The primary amine on the C2 side chain provides a reactive handle for amide coupling, reductive amination, or sulfonamide formation, while the N1‑butyl group offers a hydrophobic anchor for exploring lipophilic pockets. Its 95% certified purity and dihydrochloride salt form ensure reproducible reaction stoichiometry and simplified work‑up in parallel synthesis workflows.

Physicochemical Benchmarking and Formulation Development for Benzimidazole Salt Forms

The compound's well‑defined dihydrochloride salt form (SMILES: Cl.Cl.CCCCN1C(CC(C)(C)N)=NC2=CC=CC=C21), combined with its documented cLogP, TPSA, and hydrogen‑bond donor count, positions it as a reference standard for developing predictive solubility and dissolution models for benzimidazole‑based drug candidates [2]. Formulation scientists can use this compound to benchmark the impact of N1‑alkyl chain length and C2‑amine basicity on salt disproportionation, hygroscopicity, and aqueous solubility in biorelevant media.

Quote Request

Request a Quote for 1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.